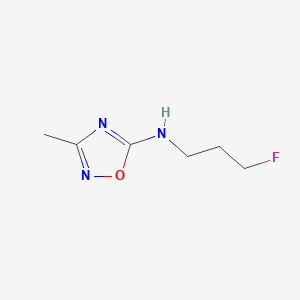
N-(3-Fluoropropyl)-3-methyl-1,2,4-oxadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Fluoropropyl)-3-methyl-1,2,4-oxadiazol-5-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluoropropyl group attached to a 1,2,4-oxadiazole ring, which is known for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluoropropyl)-3-methyl-1,2,4-oxadiazol-5-amine typically involves the nucleophilic substitution reaction of a suitable precursor with a fluorinating agent. One common method includes the reaction of 3-methyl-1,2,4-oxadiazol-5-amine with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using automated synthesis equipment to ensure consistent quality and yield. The use of continuous flow reactors can also enhance the efficiency of the process by providing better control over reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluoropropyl)-3-methyl-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluoropropyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
N-(3-Fluoropropyl)-3-methyl-1,2,4-oxadiazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the field of neurology.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-Fluoropropyl)-3-methyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The fluoropropyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites more effectively. The 1,2,4-oxadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2β-Carbomethoxy-3β-(4-fluorophenyl)tropane: Another compound used for imaging dopamine transporters.
N-(3-Fluoropropyl)-2β-carbomethoxy-3β-(4-fluorophenyl)nortropane: Similar in structure but with different pharmacokinetic properties.
Uniqueness
N-(3-Fluoropropyl)-3-methyl-1,2,4-oxadiazol-5-amine is unique due to its combination of a fluoropropyl group and an oxadiazole ring, which imparts specific chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H10FN3O |
|---|---|
Molecular Weight |
159.16 g/mol |
IUPAC Name |
N-(3-fluoropropyl)-3-methyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C6H10FN3O/c1-5-9-6(11-10-5)8-4-2-3-7/h2-4H2,1H3,(H,8,9,10) |
InChI Key |
XJCAYOHHBYSZLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)NCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


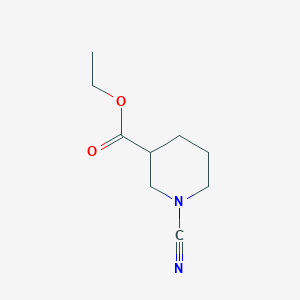

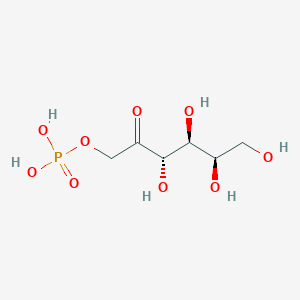

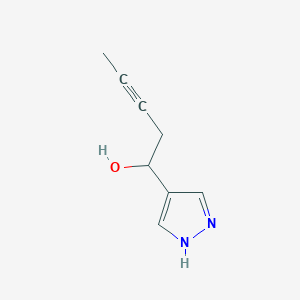

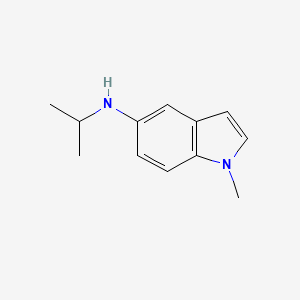


![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B13314201.png)

![1H-Pyrrolo[2,3-b]pyridine-5-sulfonyl chloride](/img/structure/B13314216.png)
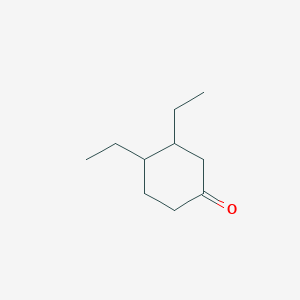
![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13314228.png)
